molecular formula C21H27N3O3S B2941289 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline CAS No. 2380034-32-0

3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline

Cat. No. B2941289
CAS RN: 2380034-32-0
M. Wt: 401.53
InChI Key: APEMUAAUUWJGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various physical and chemical stimuli. The TRPV1 channel is involved in various physiological and pathological processes, including pain sensation, thermoregulation, and inflammation.

Mechanism of Action

3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline acts as a competitive antagonist of TRPV1, binding to the channel and preventing its activation by various stimuli. TRPV1 is a non-selective cation channel that is permeable to calcium, sodium, and other cations, and its activation leads to depolarization of the cell membrane and the generation of action potentials. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline blocks the influx of cations into the cell, preventing depolarization and the generation of action potentials. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has been shown to block TRPV1-mediated calcium influx in various cell types, including neurons and immune cells.
Biochemical and Physiological Effects
3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has been shown to have a number of biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the inhibition of pain sensation, and the inhibition of inflammation. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has also been shown to have anti-tumor effects, suggesting that it may be useful in the treatment of cancer. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has several advantages for lab experiments, including its potency and selectivity for TRPV1, its low toxicity, and its good pharmacokinetic properties. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is also commercially available, making it easy to obtain for research purposes. However, there are also some limitations to the use of 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline in lab experiments. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has a relatively short half-life, which may limit its usefulness in certain experiments. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline may also have off-target effects on other ion channels, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline, including the development of more potent and selective TRPV1 antagonists, the investigation of the role of TRPV1 in various physiological and pathological processes, and the development of new therapeutic agents based on the inhibition of TRPV1. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has shown promise as a potential treatment for pain, inflammation, and cancer, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline involves several steps, including the reaction of 4-piperidone with benzylsulfonyl chloride to form 1-benzylsulfonylpiperidin-4-ol, which is then reacted with 5,6,7,8-tetrahydro-2-(trifluoromethyl)-4H-cinnolin-4-one to form 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline. The synthesis of 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has been optimized to improve the yield and purity of the compound, and it is now available commercially.

Scientific Research Applications

3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has been extensively studied for its potential use in scientific research, particularly in the field of pain research. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has been shown to be a potent and selective antagonist of TRPV1, which is a key player in pain sensation. TRPV1 is activated by various physical and chemical stimuli, including heat, capsaicin, and acid, and it plays a crucial role in both acute and chronic pain. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has been shown to block TRPV1-mediated pain in various animal models, including thermal, mechanical, and chemical pain. 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has also been shown to have anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory pain.

properties

IUPAC Name

3-[(1-benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c25-28(26,16-18-6-2-1-3-7-18)24-12-10-17(11-13-24)15-27-21-14-19-8-4-5-9-20(19)22-23-21/h1-3,6-7,14,17H,4-5,8-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEMUAAUUWJGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Phenylmethanesulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline

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